molecular formula C17H24ClNO B12359237 1-(2,3-dihydro-1H-inden-5-yl)-2-(pyrrolidin-1-yl)butan-1-one,monohydrochloride

1-(2,3-dihydro-1H-inden-5-yl)-2-(pyrrolidin-1-yl)butan-1-one,monohydrochloride

Cat. No.: B12359237
M. Wt: 293.8 g/mol
InChI Key: WAGCLBVVSUGTLP-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1H-inden-5-yl)-2-(pyrrolidin-1-yl)butan-1-one, monohydrochloride is a synthetic organic compound It is characterized by the presence of an indene moiety, a pyrrolidine ring, and a butanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1H-inden-5-yl)-2-(pyrrolidin-1-yl)butan-1-one, monohydrochloride typically involves the following steps:

    Formation of the Indene Moiety: The indene structure can be synthesized through the cyclization of a suitable precursor.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction.

    Formation of the Butanone Group: The butanone group is incorporated through a series of reactions including oxidation and reduction steps.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1H-inden-5-yl)-2-(pyrrolidin-1-yl)butan-1-one, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in biochemical studies and as a probe in molecular biology.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-inden-5-yl)-2-(pyrrolidin-1-yl)butan-1-one, monohydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3-dihydro-1H-inden-5-yl)-2-(pyrrolidin-1-yl)ethan-1-one
  • 1-(2,3-dihydro-1H-inden-5-yl)-2-(pyrrolidin-1-yl)propan-1-one

Uniqueness

1-(2,3-dihydro-1H-inden-5-yl)-2-(pyrrolidin-1-yl)butan-1-one, monohydrochloride is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C17H24ClNO

Molecular Weight

293.8 g/mol

IUPAC Name

1-(2,3-dihydro-1H-inden-5-yl)-2-pyrrolidin-1-ylbutan-1-one;hydrochloride

InChI

InChI=1S/C17H23NO.ClH/c1-2-16(18-10-3-4-11-18)17(19)15-9-8-13-6-5-7-14(13)12-15;/h8-9,12,16H,2-7,10-11H2,1H3;1H

InChI Key

WAGCLBVVSUGTLP-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)C1=CC2=C(CCC2)C=C1)N3CCCC3.Cl

Origin of Product

United States

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